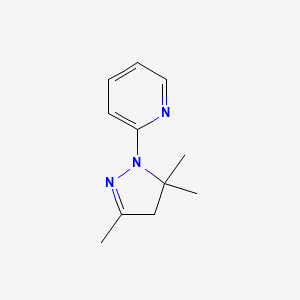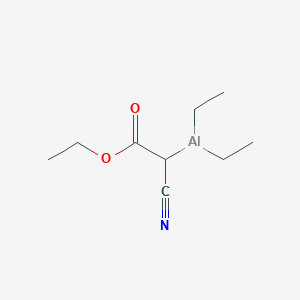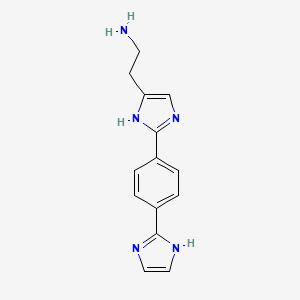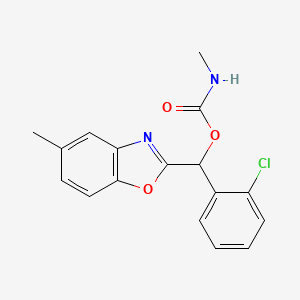
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms arranged in a unique structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-3,8-dimethylquinoxaline with an imidazole derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylthio-3,8-dimethylquinoxaline
- Imidazo[1,2-a]quinoxaline derivatives
- Benzimidazole derivatives
Uniqueness
3,8-Dimethyl-2-methylsulfanylimidazo(4,5-f)quinoxaline is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its sulfur-containing imidazoquinoxaline structure sets it apart from other quinoxaline derivatives, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
108905-67-5 |
|---|---|
Formule moléculaire |
C12H12N4S |
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
3,8-dimethyl-2-methylsulfanylimidazo[4,5-f]quinoxaline |
InChI |
InChI=1S/C12H12N4S/c1-7-6-13-8-4-5-9-11(10(8)14-7)15-12(17-3)16(9)2/h4-6H,1-3H3 |
Clé InChI |
ZAIKDJJNOQHFDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)





![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)






